![molecular formula C18H15N3OS2 B2773085 2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-74-6](/img/structure/B2773085.png)
2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Description
2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its synthesis and mechanism of action have been extensively studied.
Scientific Research Applications
Photocatalysis and Hydrogen Evolution
The compound’s structure suggests potential applications in photocatalysis. Recent research has explored its use in constructing polymeric photocatalysts for hydrogen evolution via water splitting . Specifically, a series of sulfone-based dual acceptor copolymers were synthesized using 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT). These copolymers demonstrated high photocatalytic activities under visible-light illumination, with an apparent quantum yield exceeding 18% at a wavelength of 500 nm. Notably, the resulting polymer, PBDTTS-1SO, achieved one of the highest recorded values among reported polymer photocatalysts .
Functional Materials Design
The compound’s thiazolo[4,5-d]pyridazinone core provides a unique scaffold for designing functional materials. Researchers have explored its reactivity, leading to derivatives substituted exclusively at the 5-position of the thiophene ring. Electrophilic substitution reactions, including nitration, sulfonation, bromination, formylation, and acylation, have been investigated, highlighting its versatility in material synthesis .
Electron-Deficient Building Blocks
The thiazolo[5,4-d]thiazole fused (bi)heterocycle, which includes this compound, exhibits high oxidative stability and a rigid planar structure. These properties make it a promising electron-deficient system for applications requiring efficient intermolecular π–π overlap. Researchers have explored its potential as a building block in organic electronics, such as organic semiconductors and conductive polymers .
Supramolecular Chemistry and Crystal Engineering
The compound’s planar structure and heterocyclic core could be exploited in supramolecular chemistry. Researchers might investigate its self-assembly behavior, crystal packing, and host–guest interactions. By exploring its crystal engineering aspects, novel materials with tailored properties could be designed.
These applications highlight the compound’s versatility and potential impact across various scientific fields. Further research and experimentation will uncover additional uses and enhance our understanding of its properties. 🌟 Wei-Cheng Lin, et al. “Sulfide oxidation tuning in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution.” Journal of Materials Chemistry A, 2022. Synthesis and Reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinazolin-4(5H)-oneRussian Journal of Organic Chemistry, 2020. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of organic semiconductors. RSC Advances, 2013.
properties
IUPAC Name |
2-methyl-5-(1-phenylethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-11(13-7-4-3-5-8-13)21-18(22)16-17(24-12(2)19-16)15(20-21)14-9-6-10-23-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGYLBWKJFZJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)C(C)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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